molecular formula C15H16ClN3 B1377414 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 1215330-21-4

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No.: B1377414
CAS No.: 1215330-21-4
M. Wt: 273.76 g/mol
InChI Key: MDKURZZHOUQMPI-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the molecular formula C15H16ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the reaction of 2-methylbenzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, interfering with their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways, including those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)17-15(18)16;/h2-9H,10H2,1H3,(H2,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKURZZHOUQMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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